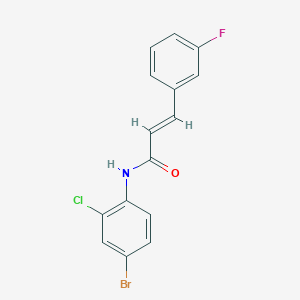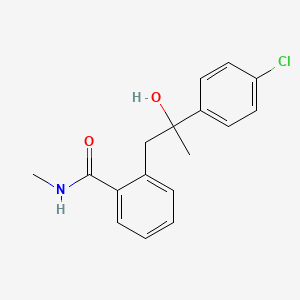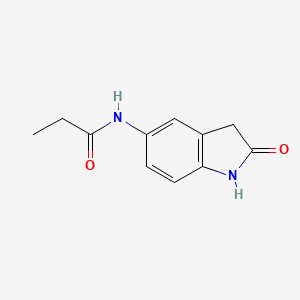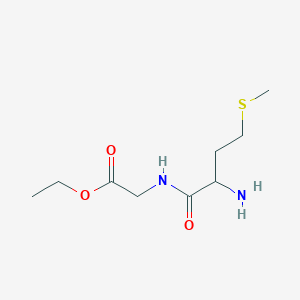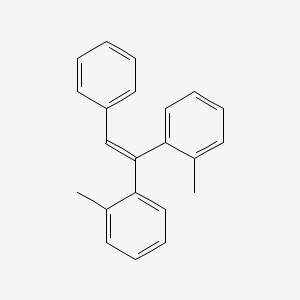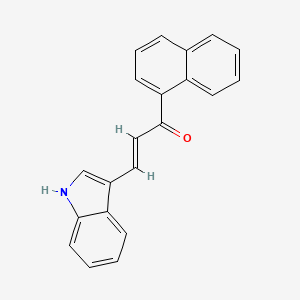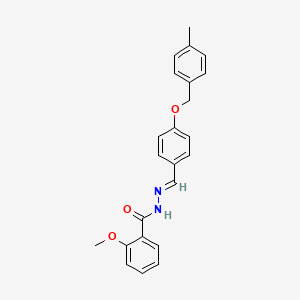
2-Methoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide typically involves the condensation reaction between 2-methoxybenzohydrazide and 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxybenzohydrazide
- 4-[(4-methylbenzyl)oxy]benzaldehyde
- N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide
Uniqueness
2-methoxy-N’-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)benzohydrazide is unique due to its specific structural features, which may confer distinct biological activities compared to other hydrazides. Its methoxy and methylbenzyl groups can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
880073-67-6 |
|---|---|
Formule moléculaire |
C23H22N2O3 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-methoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-20-13-11-18(12-14-20)15-24-25-23(26)21-5-3-4-6-22(21)27-2/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
Clé InChI |
SZSOJSRMSYIHIW-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




